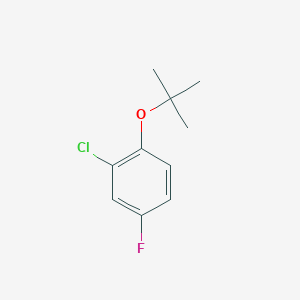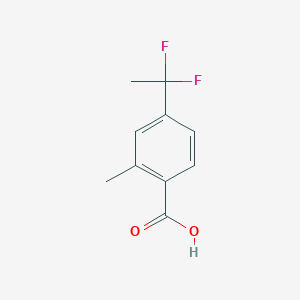
4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid is an organic compound characterized by the presence of a difluoroethyl group and a methyl group attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroalkylating reagent . This reaction is carried out under specific conditions to ensure the successful attachment of the difluoroethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoroalkylation processes, utilizing cost-effective and abundant raw materials such as 1,1-difluoroethyl chloride. The reaction conditions are optimized to maximize yield and purity, often involving the use of transition metal catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The difluoroethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized aromatic compounds .
Applications De Recherche Scientifique
4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is used in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism by which 4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s electronic properties, enhancing its ability to interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent in similar synthetic processes.
4-(1,1-Difluoroethyl)benzenesulfonyl chloride: Another compound with a difluoroethyl group, used in organic synthesis.
Uniqueness: 4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid stands out due to its specific combination of a difluoroethyl group and a methyl group on a benzoic acid core. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10F2O2 |
|---|---|
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
4-(1,1-difluoroethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-5-7(10(2,11)12)3-4-8(6)9(13)14/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
UZPBCDBMOUBHQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)


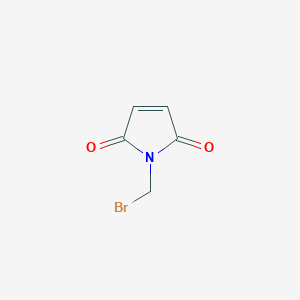
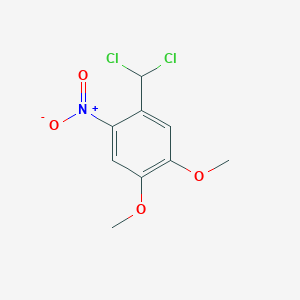

![1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)



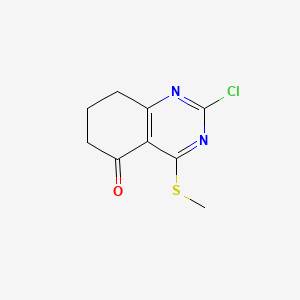
![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)
